2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[1-(4-tert-Butylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylbenzoyl group, a tetrahydroquinoxalinone core, and a chlorophenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-tert-butylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of 4-tert-butylbenzoyl chloride with a suitable amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the tetrahydroquinoxalinone core.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-tert-butylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoxaline derivatives, while reduction can produce alcohols
Scientific Research Applications
2-[1-(4-tert-butylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[1-(4-tert-butylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-Butylbenzoyl)-1,2,3,4-tetrahydroquinoline
- 4-tert-Butylbenzoyl chloride
- 2-(4-tert-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
Compared to these similar compounds, 2-[1-(4-tert-butylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26ClN3O3 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O3/c1-27(2,3)18-10-8-17(9-11-18)26(34)31-22-7-5-4-6-21(22)30-25(33)23(31)16-24(32)29-20-14-12-19(28)13-15-20/h4-15,23H,16H2,1-3H3,(H,29,32)(H,30,33) |
InChI Key |
RJOBUIFYSMPZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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